molecular formula C19H24N4O4 B4988860 2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Cat. No. B4988860
M. Wt: 372.4 g/mol
InChI Key: NHNKCSBECYBTKO-UHFFFAOYSA-N
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Description

2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as MP-10, has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers in a number of fields.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is not fully understood, but it is thought to act as a selective inhibitor of the reuptake of dopamine and norepinephrine. This results in increased levels of these neurotransmitters in the brain, which may be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to have a number of other biochemical and physiological effects. These include the modulation of ion channels and the inhibition of various enzymes, as well as effects on blood pressure, heart rate, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of 2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide for lab experiments is its high potency and selectivity, which makes it a useful tool for studying the role of dopamine and norepinephrine in various physiological processes. However, the compound's complex synthesis method and relatively high cost may limit its use in some experiments.

Future Directions

There are a number of potential future directions for research on 2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide and related compounds. These include the development of more efficient synthesis methods, the exploration of the compound's effects on other neurotransmitter systems, and the investigation of its potential as a treatment for other neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves a number of steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(methoxyacetyl)-4-piperidinylamine and 1H-pyrazole-5-carboxamide to form the final product.

Scientific Research Applications

2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been studied extensively for its potential applications in a number of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, this compound has been shown to have potential as a treatment for a variety of neurological disorders, including depression, anxiety, and addiction.

properties

IUPAC Name

2-methoxy-N-[2-[1-(2-methoxyacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-26-13-18(24)22-11-8-14(9-12-22)23-17(7-10-20-23)21-19(25)15-5-3-4-6-16(15)27-2/h3-7,10,14H,8-9,11-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNKCSBECYBTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

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